4-Nitrophenyl b-D-xylotrioside

CAS No.: 173468-29-6

Cat. No.: VC8247617

Molecular Formula: C21H29NO15

Molecular Weight: 535.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 173468-29-6 |

|---|---|

| Molecular Formula | C21H29NO15 |

| Molecular Weight | 535.5 g/mol |

| IUPAC Name | (2S,3R,4S,5R)-2-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-4,5-dihydroxy-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxyoxane-3,4,5-triol |

| Standard InChI | InChI=1S/C21H29NO15/c23-10-5-32-20(16(27)13(10)24)36-12-7-34-21(18(29)15(12)26)37-11-6-33-19(17(28)14(11)25)35-9-3-1-8(2-4-9)22(30)31/h1-4,10-21,23-29H,5-7H2/t10-,11-,12-,13+,14+,15+,16-,17-,18-,19+,20+,21+/m1/s1 |

| Standard InChI Key | HJRGODZIIOLZRT-MVOFOWCMSA-N |

| Isomeric SMILES | C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2CO[C@H]([C@@H]([C@H]2O)O)O[C@@H]3CO[C@H]([C@@H]([C@H]3O)O)OC4=CC=C(C=C4)[N+](=O)[O-])O)O)O |

| SMILES | C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3COC(C(C3O)O)OC4=CC=C(C=C4)[N+](=O)[O-])O)O)O |

| Canonical SMILES | C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3COC(C(C3O)O)OC4=CC=C(C=C4)[N+](=O)[O-])O)O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

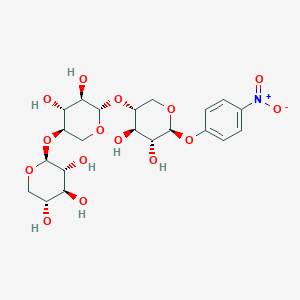

4-Nitrophenyl β-D-xylotrioside consists of a trisaccharide backbone of β-1,4-linked D-xylopyranose units attached to a 4-nitrophenyl aglycone. The IUPAC name, (2S,3R,4S,5R)-2-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-4,5-dihydroxy-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxyoxane-3,4,5-triol, reflects its stereochemical configuration . The 3D conformation, validated by PubChem’s interactive models, highlights equatorial hydroxyl groups and a planar nitro group, facilitating enzyme-substrate interactions .

Physical and Spectral Characteristics

The compound appears as a white to off-white powder with a melting point exceeding 800°C, though precise values remain unspecified . It exhibits solubility in polar solvents like water, methanol, and dimethyl sulfoxide but is insoluble in ether . Nuclear magnetic resonance (NMR) spectra confirm its structure, with -NMR peaks corresponding to aromatic protons (δ 8.2–7.5 ppm) and anomeric carbons (δ 90–100 ppm) . Fourier-transform infrared (FTIR) spectra show stretches for nitro groups (~1520 cm) and glycosidic linkages (~1070 cm) .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 535.5 g/mol | |

| CAS Number | 173468-29-6 | |

| Solubility | Water, methanol, DMSO | |

| Purity (HPLC) | ≥98% | |

| Storage Conditions | -20°C, desiccated |

Synthesis and Purification

Enzymatic Transglycosylation

The primary synthesis route involves β-xylosidase-catalyzed transglycosylation using 4-nitrophenyl β-D-xylopyranoside (PNPX) as the donor. Aureobasidium pullulans and Aspergillus niger β-xylosidases selectively form β-1,4 linkages between xylose units, achieving a 19.4% yield at pH 5.5 . The reaction mechanism proceeds via a retaining double-displacement pathway, where the enzyme’s nucleophilic residue attacks the anomeric carbon, forming a glycosyl-enzyme intermediate .

Chromatographic Purification

Crude products are purified using size-exclusion chromatography (SEC) and reverse-phase HPLC. SEC separates xylotrioside (DP3) from unreacted PNPX (DP1) and xylobioside (DP2), while HPLC with C18 columns resolves structural isomers . The final product typically exceeds 98% purity, as confirmed by -NMR and mass spectrometry .

Applications in Enzymology and Industrial Biotechnology

Xylanase Activity Assays

4-Nitrophenyl β-D-xylotrioside serves as a chromogenic substrate for endo-β-1,4-xylanases (EC 3.2.1.8), which hydrolyze internal β-1,4-xylosidic bonds, releasing 4-nitrophenol detectable at 400–420 nm . Unlike shorter analogs (e.g., PNPX), its trisaccharide structure mimics natural xylan, reducing exo-xylanase interference .

Kinetic Parameter Determination

Kinetic studies using this substrate reveal GH family-specific affinities. GH10 xylanases exhibit lower values (0.12–0.45 mM) compared to GH11 (1.2–2.8 mM), enabling selective quantification in enzyme mixtures . For example, Thermomyces lanuginosus GH11 xylanase shows a of 1.8 mM and of 12.4 μmol/min/mg, while Cellulomonas fimi GH10 achieves 0.28 mM and 9.7 μmol/min/mg .

Table 2: Kinetic Parameters of Representative Xylanases

| Enzyme Source | GH Family | (mM) | (μmol/min/mg) | Source |

|---|---|---|---|---|

| Thermomyces lanuginosus | 11 | 1.8 | 12.4 | |

| Cellulomonas fimi | 10 | 0.28 | 9.7 | |

| Aspergillus niger | 11 | 2.1 | 8.3 |

Biofuel and Pulp Industry Applications

In biofuel production, xylanases pretreat lignocellulosic biomass to enhance saccharification yields. 4-Nitrophenyl β-D-xylotrioside-based assays optimize enzyme cocktails for hemicellulose degradation, critical in second-generation ethanol processes . Similarly, pulp bleaching efficiency correlates with xylanase activity measured using this substrate, reducing chlorine usage by 15–20% in kraft pulping .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume